D-Galacturonic Acid

描述

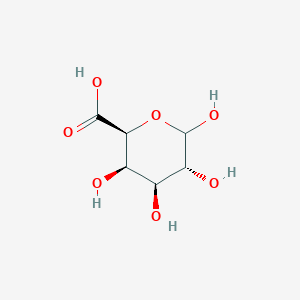

Pectin is any mixture of complex, colloidal, macromolecular plant galacturonans containing a large proportion of D-galactopyranosyluronic acid residues in alpha-(1->4) linkage, the carboxy groups of which may be esterified to varying degrees by methyl groups or be partially or completely converted into salts. The structure shown is that of the parent polygalacturonan. It has a role as an antidiarrhoeal drug, a food stabiliser, a food emulsifier, a food thickening agent, a food gelling agent, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a mixture and a galacturonan. It is a conjugate acid of a pectate.

The α-anomer of D-galacturonic acid.

alpha-D-galactopyranuronic acid is a natural product found in Primula veris and Caenorhabditis elegans with data available.

See also: Biosaccharide GUM-1 (monomer of); Belapectin (monomer of); Polygalacturonic acid (monomer of) ... View More ...

生物活性

D-Galacturonic acid (D-galUA) is a naturally occurring uronic acid and a significant component of pectin, a polysaccharide found in plant cell walls. Its biological activities have garnered attention due to its potential applications in food, pharmaceuticals, and biotechnology. This article explores the biological activity of this compound, focusing on its metabolic pathways, health benefits, and implications for industrial applications.

Metabolic Pathways

This compound is primarily derived from pectin and is metabolized by various microorganisms. Studies have identified efficient pathways for D-galUA conversion, particularly in fungi and yeast.

- Microbial Utilization : Research indicates that the basidiomycete yeast Rhodosporidium toruloides can effectively utilize D-galUA as a carbon source. This organism employs a nonphosphorylative catabolic pathway similar to that of ascomycetes, demonstrating high enzyme activity for D-galUA metabolism . The metabolic efficiency was highlighted by a complete consumption of D-galUA within 70 hours when used as a sole carbon source, showcasing its potential for bioconversion processes.

- Engineering Saccharomyces cerevisiae : Another study focused on engineering Saccharomyces cerevisiae to co-utilize D-galUA alongside glucose. This research revealed that the uptake of D-galUA is mediated by hexose transporters, with the presence of glucose inhibiting its consumption. Genetic modifications enhanced the yeast's ability to utilize both sugars simultaneously, indicating potential industrial applications for converting pectin-rich waste into valuable chemicals .

Health Benefits

This compound has been studied for its health-promoting properties, particularly in gastrointestinal health.

- Intestinal Health : A study on functional dyspepsia (FD) rats demonstrated that D-galUA significantly improved intestinal mucosal permeability and reduced inflammation. The mechanism was linked to the downregulation of Toll-like receptors (TLR2 and TLR4) and nuclear factor kappa B (NF-κB) pathways, suggesting that D-galUA may have therapeutic potential for gastrointestinal disorders .

- Probiotic Effects : Additionally, D-galUA has been shown to promote the proliferation of beneficial gut bacteria such as bifidobacteria, which play a crucial role in maintaining gut health and preventing the absorption of harmful substances .

Case Studies

Several studies provide insights into the practical applications and biological activities of this compound:

- Study on R. toruloides :

- Functional Dyspepsia Model :

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

科学研究应用

Biotechnological Applications

D-Galacturonic acid serves as a substrate for various microbial fermentation processes aimed at converting pectin-rich agricultural waste into valuable products.

Microbial Fermentation

Recent studies have engineered strains of Saccharomyces cerevisiae to utilize this compound efficiently. For instance, researchers integrated a heterologous transporter from Aspergillus niger, enabling the yeast to co-utilize this compound and D-glucose. This co-utilization significantly improved the production of meso-galactaric acid from industrial orange peel waste, achieving titers of 8.0 g/L compared to 3.2 g/L without glucose supplementation .

Table 1: Comparison of this compound Utilization in Engineered Yeast Strains

| Strain | Substrate Used | Product Yield (g/L) | Notes |

|---|---|---|---|

| S. cerevisiae (GatA) | This compound + D-glucose | 8.0 | Enhanced production with glucose co-feeding |

| S. cerevisiae (UDH only) | This compound | 3.2 | Lower yield without glucose |

Pectin Waste Utilization

The oleaginous yeast Rhodosporidium toruloides has been identified as a promising host for converting this compound from pectin-rich waste streams into biofuels and other chemicals. This yeast exhibits an efficient metabolic pathway for this compound utilization, making it suitable for bioconversion processes .

Food Science Applications

This compound plays a significant role in food science, particularly in the formulation of functional foods and dietary supplements.

Stability in Digestion

Studies have shown that this compound remains stable in human saliva and simulated gastric juice, suggesting its potential as a functional ingredient in food products aimed at gut health. However, it undergoes degradation in the intestinal environment, leading to the production of short-chain fatty acids, which are beneficial for gut microbiota .

Table 2: Stability of this compound in Digestive Conditions

| Condition | Stability Observed | Degradation Products |

|---|---|---|

| Saliva | Stable | None |

| Simulated Gastric Juice | Stable | None |

| Ileostomy Fluid | Decomposed (10 h) | Acetic acid (up to 98%) |

| Colostomy Fluid | Decomposed (24 h) | SCFA production |

Medical Applications

This compound has also been investigated for its potential health benefits.

Anti-Inflammatory Effects

Recent research indicates that this compound may ameliorate intestinal mucosal permeability and reduce inflammation in models of functional dyspepsia. The compound appears to downregulate pro-inflammatory pathways involving Toll-like receptors and nuclear factor kappa B, suggesting its potential therapeutic role in gastrointestinal disorders .

属性

IUPAC Name |

(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-BKBMJHBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25990-10-7 (homopolymer), 9046-38-2 (Parent) | |

| Record name | Polygalacturonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galacturonic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60873878 | |

| Record name | alpha-D-Galacturonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pectic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6294-16-2, 9046-38-2, 25990-10-7, 9046-40-6 | |

| Record name | alpha-D-Galacturonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polygalacturonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galacturonic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-galacturonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-D-Galacturonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-GALACTURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP8I6411H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pectic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。